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PR-619

Ubiquitin-Proteasome System Deubiquitinase Profiling Activity-Based Proteomics

Researchers requiring comprehensive DUB network interrogation often face tool limitations: isoform-selective inhibitors cannot replicate systemic ubiquitin-proteasome blockade. PR-619 solves this by targeting 32+ DUBs across USP, UCH, JOSD2, and SENP6 families with defined EC50s (3.93-8.61 µM), enabling calibrated, reproducible pan-DUB inhibition. • Broad inhibition across USP2/4/5/7/8, UCH-L1/L3, JOSD2, SENP6 & more - eliminates need for multiple selective inhibitors. • Unique dual K48/K63 polyubiquitin chain accumulation supports both proteasomal degradation & ubiquitin-signaling readouts in a single experiment. • Validated in vivo dosing regimen (10 mg/kg daily) for preclinical chemosensitization studies - accelerates translational workflow without pilot optimization.

Molecular Formula C7H5N5S2
Molecular Weight 223.3 g/mol
CAS No. 2645-32-1
Cat. No. B1678029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-619
CAS2645-32-1
Synonyms2,6-diaminopyridine-3,5-bis(thiocyanate)
PR-619
Molecular FormulaC7H5N5S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1SC#N)N)N)SC#N
InChIInChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12)
InChIKeyZXOBLNBVNROVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDark mustard yellow fluffy powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PR-619: Broad-Spectrum DUB Inhibitor


PR-619 is a small-molecule, broad-spectrum reversible inhibitor targeting a wide array of deubiquitinating enzymes (DUBs) including members of the ubiquitin-specific protease (USP) and ubiquitin C-terminal hydrolase (UCH) subfamilies, as well as deISGylase, deNEDDylase, and deSUMOylase enzymes [1]. Characterized via activity-based chemical proteomics, PR-619 inhibits multiple DUBs with EC50 values typically in the low micromolar range, resulting in pronounced cellular accumulation of polyubiquitinated proteins and activation of compensatory pathways such as autophagy and ER stress [2]. As a pan-DUB inhibitor with verified reversible binding, PR-619 is widely employed as a reference compound for systemic DUB inhibition and ubiquitin-proteasome system (UPS) functional studies [3].

Broad-spectrum DUB inhibition across USP, UCH, JOSD2, SENP6 families
Activity-based proteomics validated target engagement
Reversible binding for controlled pathway perturbation
Induces polyubiquitin accumulation and autophagy-ER stress crosstalk

PR-619 vs. P22077 vs. WP1130: Selectivity Comparison


Deubiquitinating enzyme inhibitors exhibit fundamentally distinct target profiles, cellular consequences, and ubiquitin chain linkage specificities that preclude simple substitution. PR-619 demonstrates broad, non-selective inhibition across USP, UCH, and related protease families [1], whereas P22077 exhibits preferential selectivity toward USP7 and USP47 [2], and WP1130 targets a restricted subset including USP5, USP9X, USP14, UCH-L1, and UCH37 [3]. Critically, even when multiple inhibitors produce polyubiquitin accumulation, the linkage topology differs substantially: PR-619 upregulates both K48-linked (proteasomal degradation) and K63-linked (signaling) polyubiquitin chains, while P22077 primarily enriches K48-linked species . Selection of the appropriate DUB inhibitor therefore requires precise alignment between the research objective — whether systematic UPS perturbation or pathway-specific interrogation — and the compound's empirically validated target spectrum. Substitution without this evidence basis compromises experimental reproducibility and data interpretation.

P22077 substitution

May shift from pan-DUB coverage to narrow USP7/USP47 selectivity, altering pathway readouts.

WP1130 substitution

May restrict target engagement to USP5/9X/14 and UCH-L1/L5 subset, with distinct MSK1 signaling dependence.

Ubiquitin chain topology

Substitution with P22077 may limit polyubiquitin accumulation to K48-linked chains, missing K63-linked signaling pathway modulation.

PR-619 Quantitative Evidence Guide


Target Spectrum: PR-619 vs. P22077

PR-619 demonstrates a broad, pan-DUB inhibitory profile. In a comprehensive activity-based chemical proteomics panel assessing 32 DUBs at two concentrations in duplicate experiments, PR-619 exhibited strong inhibition of a wide range of DUBs even at 1 μM concentration [1]. In contrast, P22077 showed selectivity toward a restricted subset of DUBs including USP7, with minimal activity against the broader panel at comparable concentrations [1]. A separate activity-based profiling study using quantitative mass spectrometry in living cells confirmed this differential specificity: PR-619 exhibited inhibitory capacity across a broad range of endogenous DUBs in vivo, whereas P22077 demonstrated specificity primarily toward USP7 and closely related DUBs [2].

Target Spectrum
Head-to-head
PR-619 inhibits broad range of 32 DUBs at 1 µM; P22077 narrow selectivity toward USP7
Supports pan-DUB vs. USP7-selective assay design
Activity-based proteomics; in vitro and in vivo profiling
Ubiquitin-Proteasome System Deubiquitinase Profiling Activity-Based Proteomics Pan-DUB Inhibition

Target Engagement: PR-619 vs. WP1130

PR-619 and WP1130 exhibit fundamentally distinct DUB target engagement profiles. PR-619 is characterized as a general DUB inhibitor that inhibits many DUBs broadly [1], whereas WP1130 inhibits a more restricted subgroup of DUBs including UCHL1, UCHL5, USP5, USP9X, and USP14 [1]. The differential target engagement has functional consequences: PR-619 inhibits DUB action independently of MSK1 signaling, while WP1130 inhibits DUB action in a manner essential for MSK1-mediated Snail protein expression [1]. In mouse oocyte studies, PR-619 (10 μM) was evaluated alongside WP1130 (10 μM), IU1 (25 μM), USP5-IN-1 (10 μM), and FT671 (10 μM) for effects on Kif5B protein stabilization, providing a comparative framework for in-cell target engagement [2].

Target Engagement
Cross-study comparable
PR-619 broadly inhibits DUBs; WP1130 targets restricted subset (USP5,9X,14,UCHL1,L5). Distinct MSK1 dependence.
Supports broad-spectrum vs. subset-specific target engagement context
EC50: USP4 3.93 µM, USP8 4.90 µM, USP7 6.86 µM, etc.
Deubiquitinase Inhibitor Selectivity USP Enzymes UCH Enzymes Target Profiling

Ubiquitin Chain Topology: PR-619 vs. P22077

Despite both PR-619 and P22077 inducing dose- and time-dependent accumulation of polyubiquitinated proteins in HEK293T cells (tested at 20–150 μM over 0.5–20 hours), the ubiquitin chain linkage topology differs markedly . P22077 exposure results primarily in enrichment of K48-linked polyubiquitin chains, which predominantly target proteins for proteasomal degradation . In contrast, PR-619 treatment results in upregulation of both K48-linked and K63-linked polyubiquitin chains . K63-linked chains are primarily involved in non-proteolytic signaling processes including DNA damage response, inflammatory signaling, endocytosis, and autophagy regulation, indicating that PR-619 perturbs a broader range of ubiquitin-dependent cellular pathways.

Chain Topology
Data to verify
PR-619 upregulates both K48 and K63 polyubiquitin chains; P22077 primarily enriches K48 chains
Supports dual proteasomal and signaling pathway context, absent in P22077
HEK293T cells; 20–150 µM, 0.5–20 h
Ubiquitin Chain Topology K48-Linked Polyubiquitin K63-Linked Polyubiquitin Proteasomal Degradation Signaling

USP Isoform Inhibition Potency

PR-619 exhibits a defined quantitative potency profile across major ubiquitin-specific protease (USP) isoforms, with EC50 values ranging from 3.93 μM to 8.61 μM in cell-free biochemical assays [1]. The rank order of potency is USP4 (3.93 μM) > USP8 (4.90 μM) > USP7 (6.86 μM) > USP2 (7.20 μM) > USP5 (8.61 μM), representing approximately a 2.2-fold difference between the most and least potently inhibited USP isoforms tested [1]. Additionally, PR-619 inhibits JOSD2 with EC50 of 1.17 μM, UCH-L3 with EC50 of 2.95 μM, and SENP6 core with EC50 of 2.37 μM . This isoform-differential potency profile enables researchers to calibrate concentrations for achieving partial versus complete inhibition across USP targets.

USP Potency
Data to verify
EC50: USP4 3.93 µM, USP8 4.90 µM, USP7 6.86 µM, USP2 7.20 µM, USP5 8.61 µM
Supports concentration calibration for partial vs. full USP coverage
Cell-free biochemical assay; rank order USP4>USP8>USP7>USP2>USP5
USP Inhibition EC50 Determination Ubiquitin-Specific Proteases Biochemical Assay

Cellular Growth Inhibition and Autophagy Activation: Quantitative Cytotoxicity Data and Functional Outcomes

PR-619 exhibits concentration-dependent cellular effects with defined quantitative parameters across multiple cell types. In HEK293T cells, PR-619 demonstrates growth inhibitory activity with IC50 of 2 μM [1]. In oesophageal squamous cell carcinoma (ESCC) lines, PR-619 treatment at varying concentrations for 48 hours reduced cell viability in Kyse450, Kyse30, EC1, and EC109 cells, with G2/M cell cycle arrest observed at 24 hours of treatment, accompanied by downregulation of cyclin B1 and upregulation of p21 [2]. Additionally, PR-619 treatment of OLN-t40 oligodendroglial cells stably expressing GFP-LC3 resulted in activation of autophagy and recruitment of LC3 and p62 to forming aggresomes without impairing autophagic flux, demonstrating that PR-619 functionally engages the autophagy-lysosomal pathway as a compensatory response to UPS perturbation [3]. Cytotoxicity in OLN-93 cells occurs within a narrow concentration range of 7–10 μM .

Cellular Response
Cross-study comparable
HEK293T IC50 = 2 µM; OLN-93 cytotoxicity 7–10 µM; autophagy activation with LC3 recruitment
Supports dual cytotoxicity and autophagy endpoint context
ESCC viability reduction; G2/M arrest; p21/cyclin B1 modulation
Cellular Cytotoxicity Autophagy Induction Cell Cycle Arrest Cancer Cell Viability

PR-619 Application Scenarios


Systematic UPS Profiling

When experimental objectives require comprehensive interrogation of DUB network contributions to UPS function rather than isoform-specific effects, PR-619 is the validated reference compound. Its broad inhibitory spectrum across 32+ DUBs including USP, UCH, JOSD2, and SENP6 families ensures systemic DUB blockade that isoform-selective inhibitors like P22077 (USP7/USP47 only) or WP1130 (restricted subset) cannot achieve [1][2]. The defined EC50 profile across major USP isoforms (3.93–8.61 μM) enables researchers to calibrate concentrations for desired coverage thresholds, while dual K48/K63 polyubiquitin chain accumulation provides readouts of both proteasomal degradation and ubiquitin-mediated signaling pathway engagement [3].

Autophagy-Lysosomal Pathway Activation

PR-619 uniquely enables studies examining functional crosstalk between the ubiquitin-proteasome system and autophagy-lysosomal pathway. In neural cell models including OLN-t40 oligodendroglial cells expressing GFP-LC3, PR-619 treatment induces LC3 recruitment to aggresomes and autophagic pathway activation without impairing autophagic flux, establishing PR-619 as the preferred tool for investigating UPS-autophagy compensatory mechanisms [1]. The observed dual K48/K63 polyubiquitin accumulation under PR-619 treatment [2] — a feature absent in P22077 treatment — supports interrogation of how distinct ubiquitin chain topologies influence autophagic receptor recruitment (e.g., p62/SQSTM1 binding) and lysosomal trafficking.

Chemoresistance Reversal via c-Myc

For studies investigating DUB inhibition as a strategy to circumvent cisplatin resistance, PR-619 provides a validated tool with in vivo efficacy data. In cisplatin-resistant urothelial carcinoma T24/R cells, PR-619 enhances the cytotoxic and apoptotic effects of cisplatin via c-Myc suppression [1]. This chemosensitization effect has been confirmed in xenograft nude mouse models, where combined PR-619 (10 mg/kg once daily) and cisplatin (10 mg/kg three times weekly) treatment produced significant antitumor effects on T24 and BFTC-905 xenograft tumors compared to monotherapy [2][3]. The validated in vivo dosing regimen enables researchers to design preclinical studies investigating DUB inhibitor-chemotherapy combinations without extensive pilot optimization.

ER Stress-Induced Apoptosis via ATF4-Noxa

PR-619 enables studies of endoplasmic reticulum (ER) stress-mediated apoptotic signaling downstream of ubiquitinated protein accumulation. In oesophageal squamous cell carcinoma (ESCC) models, PR-619 induces accumulation of ubiquitylated proteins, triggers ER stress, and activates apoptosis specifically through the ATF4-Noxa axis, with concurrent G2/M cell cycle arrest mediated by cyclin B1 downregulation and p21 upregulation [1]. The defined IC50 value of 2 μM in HEK293T cells [2] and validated cytotoxicity range of 7–10 μM in OLN-93 neural cells [3] provide concentration benchmarks for distinguishing between growth-inhibitory and cytotoxic dosing regimens across cancer and non-cancer cell models.

Application
Selection Property
Validation Focus
Systematic UPS profiling
Broad DUB inhibitory spectrum (32+ DUBs)
K48/K63 polyubiquitin chain analysis
Autophagy-lysosomal pathway studies
Dual K48/K63 chain accumulation and LC3 recruitment
Autophagic flux and aggresome formation monitoring
Cisplatin resistance model studies
c-Myc suppression and chemosensitization context
Combination treatment xenograft model response
ER stress-mediated apoptosis studies
ATF4-Noxa axis and G2/M arrest marker profile
Apoptosis and cell cycle endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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